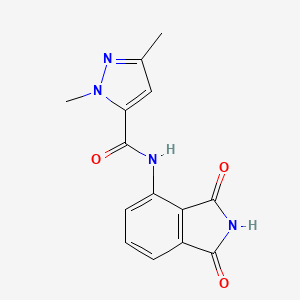
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives involves a green and eco-friendly process. This process involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as a solvent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives are primarily condensation reactions .Aplicaciones Científicas De Investigación
Green and Eco-friendly Synthesis
This compound has been used in the green and eco-friendly synthesis of N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide derivatives . The synthesis was developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent .
Biological Evaluation
The synthesized derivatives were evaluated for their biological activity against TNF-α in vitro . Compound 6d showed potent activity against TNF-α with 78% inhibition at 10 μM concentration . Therefore, these compounds found to be valuable leads against TNF-α .
Anti-cancer Research
These synthesized N-(1,3-dioxoisoindolin-4-yl) acetamide derivatives have been identified as a potential class of chemicals for further research as plausible new anticancer entities .
Anti-inflammatory Properties
Phthalimides, a class of compounds to which N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide belongs, are known to possess anti-inflammatory properties .
Antimycobacterial Activity
Phthalimides also exhibit antimycobacterial activity , suggesting potential applications in the treatment of diseases caused by mycobacteria .
Analgesic Effects
Phthalimides have been reported to have analgesic effects , indicating potential use in pain management .
Anticonvulsant Activity
Phthalimides, including N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, have been studied for their anticonvulsant activity .
Immune Modulation
Phthalimide derivatives act as immunomodulators , suggesting potential applications in the regulation of immune responses .
Mecanismo De Acción
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide interacts with its target, the NUDT5 enzyme, at a molecular level . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, showed the highest molecular binding energy, indicating a strong interaction with the enzyme .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide with NUDT5 affects the hormone signaling pathway in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests it has sufficient bioavailability to exert its antiproliferative effects .
Result of Action
The result of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide’s action is the inhibition of cell proliferation. Specifically, it has been shown to be cytotoxic against MCF7 cells, a type of breast cancer cell .
Action Environment
The action of N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be influenced by environmental factors. For instance, the compound was synthesized in water, an environmentally friendly solvent . This suggests that the compound’s synthesis, and potentially its action, can be carried out under eco-friendly conditions .
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-7-6-10(18(2)17-7)13(20)15-9-5-3-4-8-11(9)14(21)16-12(8)19/h3-6H,1-2H3,(H,15,20)(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVDMHDPXFITBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2586665.png)
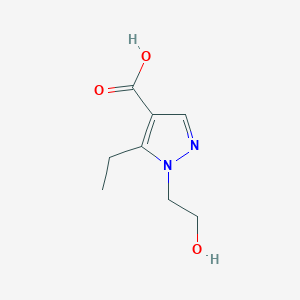
![2-[[1-(3-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2586669.png)
![2-{[2-(4-Chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2586670.png)
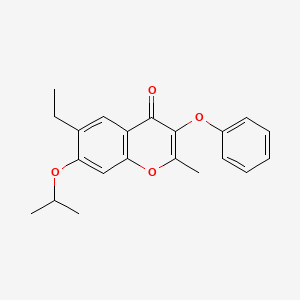
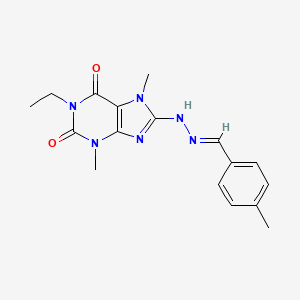
![N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2586674.png)
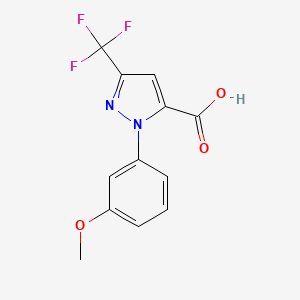
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2586677.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2586678.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B2586680.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(benzofuran-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2586681.png)
![dimethyl 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2586686.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2586687.png)